Chemical properties of methyl 6-amino-1H-indole-3-carboxylate
Chemical properties of methyl 6-amino-1H-indole-3-carboxylate
The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 6-amino-1H-indole-3-carboxylate , a critical scaffold in medicinal chemistry.
Executive Summary
Methyl 6-amino-1H-indole-3-carboxylate (CAS: 101239-68-3) is a bifunctional indole scaffold widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR), antiviral agents, and fluorescent probes. Its structural value lies in the orthogonality of its functional groups: the C6-amino group serves as a nucleophilic "warhead" attachment point, while the C3-ester provides a handle for lipophilicity modulation or further cyclization. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and experimental protocols for derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Structure[2]
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IUPAC Name: Methyl 6-amino-1H-indole-3-carboxylate[1]
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Common Names: 6-Amino-3-methoxycarbonylindole
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Molecular Formula: C₁₀H₁₀N₂O₂
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Molecular Weight: 190.20 g/mol
Key Physicochemical Properties
The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) estimates.
| Property | Value / Description | Context |
| Appearance | Off-white to pale brown powder | Oxidizes slightly upon air exposure. |
| Melting Point | 149–152 °C | Sharp melting point indicates high purity. |
| Solubility (High) | DMSO, DMF, DMAc | >50 mg/mL; Preferred for stock solutions. |
| Solubility (Mod) | Methanol, Ethanol, Ethyl Acetate | Soluble, often requires warming. |
| Solubility (Low) | Water, Hexanes, Diethyl Ether | Practically insoluble (<0.1 mg/mL). |
| pKa (C6-NH₂) | ~3.2 – 3.8 (Conjugate Acid) | Estimate: Lower than aniline (4.6) due to the electron-withdrawing C3-ester. |
| pKa (N1-H) | ~15.5 – 16.0 | Estimate: Acidic proton; deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃). |
Synthetic Routes & Manufacturing[9]
The synthesis of methyl 6-amino-1H-indole-3-carboxylate generally proceeds via the reduction of its nitro-precursor. This approach ensures regiochemical integrity, avoiding the mixture of isomers common in direct electrophilic amination.
Primary Synthetic Pathway (Nitro Reduction)
The most robust route involves the catalytic hydrogenation of Methyl 6-nitro-1H-indole-3-carboxylate .
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Precursor Synthesis: Nitration of methyl indole-3-carboxylate typically yields a mixture of 5- and 6-nitro isomers, which must be separated chromatographically. Alternatively, the Fischer Indole Synthesis using methyl pyruvate and 3-nitrophenylhydrazine can be employed, though this also produces regioisomers (4- and 6-nitro).
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Reduction: The nitro group is reduced to the amine using H₂/Pd-C or chemical reductants (SnCl₂/HCl or Fe/NH₄Cl) to preserve the ester functionality.
Visualization of Synthetic Logic
The following diagram illustrates the synthetic flow and potential divergence points.
Figure 1: Step-wise synthesis pathway from the parent indole ester to the 6-amino derivative.
Reactivity & Functionalization Profile
This scaffold presents three distinct sites for chemical modification, each requiring specific conditions to ensure selectivity.
Reactivity Matrix
| Site | Functionality | Reactivity Type | Key Reagents |
| C6-NH₂ | Primary Aniline | Nucleophilic Attack | Acyl chlorides, Isocyanates, Aldehydes (Reductive Amination). |
| N1-H | Indole Nitrogen | Deprotonation / Alkylation | Alkyl halides + Base (NaH, Cs₂CO₃). |
| C3-COOMe | Methyl Ester | Hydrolysis / Transesterification | LiOH (Hydrolysis), Hydrazine (Hydrazide formation). |
Selectivity Logic
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Acylation: The C6-amine is significantly more nucleophilic than the N1-indole nitrogen. Under neutral or mildly basic conditions (TEA/DCM), acylating agents will react exclusively at C6.
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Alkylation: Strong bases (NaH) will deprotonate N1 first (pKa ~16), allowing selective N1-alkylation. To alkylate C6, reductive alkylation (Aldehyde + NaBH(OAc)₃) is preferred to avoid quaternary ammonium salt formation.
Functionalization Pathways Diagram
Figure 2: Divergent functionalization pathways based on site-specific reactivity.
Experimental Protocols
Protocol A: Reduction of Methyl 6-nitro-1H-indole-3-carboxylate
Objective: Selective reduction of the nitro group without affecting the ester or indole double bond.
Reagents:
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Methyl 6-nitro-1H-indole-3-carboxylate (1.0 equiv)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Methanol (Solvent, 0.1 M concentration)
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Hydrogen gas (Balloon pressure)
Procedure:
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Dissolution: In a round-bottom flask, dissolve the nitro-indole starting material in Methanol. If solubility is poor, add a small amount of THF.
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Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.
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Hydrogenation: Purge the flask with Hydrogen gas (vacuum/fill cycle x3). Attach a Hydrogen balloon and stir vigorously at room temperature (RT) for 4–6 hours.
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Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (yellow) should disappear, and a fluorescent blue spot (product) should appear.
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Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
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Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as an off-white solid.
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Validation: Confirm by ¹H NMR (DMSO-d₆). Look for the disappearance of nitro-shifted aromatic protons and the appearance of a broad singlet (NH₂) around 5.0–6.0 ppm.
Protocol B: C6-Amine Acylation (General Amide Coupling)
Objective: Derivatization of the C6-amine for SAR studies.
Reagents:
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Methyl 6-amino-1H-indole-3-carboxylate (1.0 equiv)
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Acyl Chloride (1.1 equiv)
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Triethylamine (TEA) (2.0 equiv)
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Dichloromethane (DCM) (Anhydrous)
Procedure:
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Setup: Dissolve the amine scaffold in anhydrous DCM under Nitrogen.
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Base Addition: Add TEA and cool the mixture to 0 °C.
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Addition: Dropwise add the Acyl Chloride.
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Reaction: Allow to warm to RT and stir for 2 hours.
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.[2] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3]
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Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenosine ring of ATP, making it ideal for kinase inhibition.
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Kinase Inhibitors: The C6-amine can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR-2, PDGFR-β). The C3-ester often projects into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution.
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Antivirals: Indole-3-carboxylates have shown potency against HCV NS5B polymerase.
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Fluorescence: The push-pull electronic system (Amino donor -> Ester acceptor) confers intrinsic fluorescence, useful for designing biological probes.
References
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Synthesis & Reactivity: Parsons, T. B., et al. "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023. Link
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Medicinal Chemistry (Kinase Inhibitors): Zhang, H., et al. "Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors." European Journal of Medicinal Chemistry, 2017, 139, 773-785. Link
- General Indole Properties:The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Eicher, T., Hauptmann, S. Wiley-VCH. (Standard Reference Text).
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Nitro Reduction Protocols: "Reduction of Nitro Compounds." Organic Syntheses, Coll.[4] Vol. 5, p. 829 (1973). Link
